molecular formula C20H15FN6O B2389065 2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380193-50-8

2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one

Cat. No.: B2389065
CAS No.: 2380193-50-8
M. Wt: 374.379
InChI Key: OUPDUFFIJAJWKH-UHFFFAOYSA-N
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Description

2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one is a complex organic compound with the molecular formula C20H15FN6O This compound is notable for its unique structure, which includes a quinazoline ring, an azetidine ring, and a pyridazinone moiety

Preparation Methods

The synthesis of 2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one typically involves multiple steps, including the formation of the quinazoline and azetidine rings, followed by their coupling with the pyridazinone moiety. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The pyridazinone moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O/c21-14-1-2-16-18(9-14)23-12-24-20(16)26-10-15(11-26)27-19(28)4-3-17(25-27)13-5-7-22-8-6-13/h1-9,12,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPDUFFIJAJWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=CC(=C3)F)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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